Bis(diazoacetyl)butane

Description

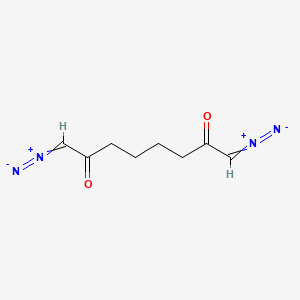

Structure

3D Structure

Propriétés

Numéro CAS |

1448-16-4 |

|---|---|

Formule moléculaire |

C8H10N4O2 |

Poids moléculaire |

194.19 g/mol |

Nom IUPAC |

1,8-didiazooctane-2,7-dione |

InChI |

InChI=1S/C8H10N4O2/c9-11-5-7(13)3-1-2-4-8(14)6-12-10/h5-6H,1-4H2 |

Clé InChI |

VFZYDBOHAXCBKP-UHFFFAOYSA-N |

SMILES canonique |

C(CCC(=O)C=[N+]=[N-])CC(=O)C=[N+]=[N-] |

Apparence |

Solid powder |

Autres numéros CAS |

1448-16-4 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Bis(diazoacetyl)butane; DAB (mutagen); Supermutagen; 1,4-Bis(diazoacetyl)butane; 1,4-Bis-diazoacetylbutane; |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Bis(diazoacetyl)butane (CAS 1448-16-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(diazoacetyl)butane, with CAS number 1448-16-4, is a bifunctional diazo compound that has garnered interest for its potential applications in chemical synthesis and as a pharmacological agent. Its structure, featuring two reactive diazoacetyl groups connected by a flexible four-carbon butane (B89635) linker, allows it to act as a potent DNA cross-linking agent. This property is the foundation for its observed mutagenic, anti-tumor, and carcinogenic activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and biological implications of this compound, with a focus on its relevance to drug development and biomedical research.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1448-16-4 | [1] |

| Molecular Formula | C₈H₁₀N₄O₂ | [1] |

| Molecular Weight | 194.19 g/mol | [1] |

| Boiling Point (estimate) | 330.63 °C | [1] |

| Density (estimate) | 1.3003 g/cm³ | [1] |

| Refractive Index (estimate) | 1.6590 | [1] |

| Melting Point | Not available. For comparison, the melting point of 1,4-bis(maleimido)butane (B14166) is 180-184 °C. | |

| Solubility | Expected to be soluble in various organic solvents. A study on a generic bisdiazo compound showed good solubility in DMF and acetone (B3395972) at 10 mM.[2] | [2] |

| Appearance | Likely a yellow to orange solid, characteristic of many diazo compounds. |

Synthesis and Experimental Protocols

A plausible and widely used method for the synthesis of α-diazoketones is the Arndt-Eistert synthesis, which involves the reaction of an acid chloride with diazomethane (B1218177).[1][3] For this compound, the synthesis would logically start from adipoyl chloride, the di-acid chloride of the C6 dicarboxylic acid.

Proposed Synthesis of this compound via Arndt-Eistert Reaction

This protocol is based on the general principles of the Arndt-Eistert synthesis.[1][3][4]

Materials:

-

Adipoyl chloride

-

Diazomethane (in a suitable solvent like diethyl ether)

-

Anhydrous diethyl ether

-

Calcium oxide (as an acid scavenger)[4]

-

Standard laboratory glassware for inert atmosphere reactions

-

Rotary evaporator

-

Chromatography equipment

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve adipoyl chloride (1 equivalent) in anhydrous diethyl ether.

-

Addition of Diazomethane: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diazomethane (at least 2 equivalents) in diethyl ether from the dropping funnel with constant stirring. The reaction mixture will likely turn yellow.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material (adipoyl chloride) will indicate the completion of the reaction.

-

Work-up: Once the reaction is complete, carefully quench any excess diazomethane by the slow addition of a few drops of acetic acid until the yellow color disappears and gas evolution ceases.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure this compound.

Caution: Diazomethane is toxic and explosive. All manipulations should be carried out in a well-ventilated fume hood using appropriate safety precautions.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques:

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong characteristic absorption band for the diazo group (C=N₂ stretching) around 2100 cm⁻¹ and a strong carbonyl (C=O) stretching band around 1640 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should exhibit signals corresponding to the methylene (B1212753) protons of the butane chain and the methine proton adjacent to the diazo and carbonyl groups.

-

¹³C NMR: The spectrum should show characteristic signals for the carbonyl carbon, the diazo carbon, and the carbons of the butane backbone.

-

Reactivity and Chemical Properties

The chemical reactivity of this compound is dominated by the two diazoacetyl functional groups. Diazo compounds are known for their diverse reactivity, which includes:

-

Carbene Formation: Upon thermal, photochemical, or metal-catalyzed decomposition, diazo compounds lose nitrogen gas (N₂) to form highly reactive carbenes. In the case of this compound, this would lead to the formation of a bis-carbene intermediate, which can undergo various insertion and cyclopropanation reactions.

-

1,3-Dipolar Cycloadditions: The diazo group can act as a 1,3-dipole and react with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings (pyrazoles or pyrazolines).

-

Reaction with Acids: Diazo compounds are sensitive to acids and can be protonated to form diazonium ions, which are highly reactive and can undergo nucleophilic substitution reactions.

Biological Activity and Applications in Drug Development

This compound is recognized as a mutagen, with anti-tumor and carcinogenic properties.[5] Its biological activity is primarily attributed to its ability to act as a bifunctional alkylating agent, leading to the cross-linking of DNA.

Mechanism of Action: DNA Cross-linking

As a bifunctional alkylating agent, this compound can react with two nucleophilic sites on DNA, forming covalent bonds and creating either intrastrand or interstrand cross-links.[6] This cross-linking disrupts the normal functions of DNA, such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6]

The following diagram illustrates the proposed mechanism of DNA cross-linking by this compound.

Proposed mechanism of DNA cross-linking by this compound.

Mutagenicity Assessment: The Ames Test

The mutagenic potential of chemical compounds is commonly evaluated using the Ames test.[7][8] This bacterial reverse mutation assay uses specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test measures the rate at which the test compound causes these bacteria to revert to a prototrophic state, allowing them to grow on a histidine-free medium.

The following diagram outlines the general workflow for an Ames test.

General workflow for the Ames test to assess mutagenicity.

Conclusion

This compound is a reactive bifunctional molecule with significant potential in both synthetic chemistry and pharmacology. Its ability to act as a DNA cross-linking agent makes it a compound of interest for the development of novel anti-cancer therapies. However, its inherent mutagenicity and carcinogenicity necessitate careful handling and thorough investigation. Further research is required to fully elucidate its physicochemical properties, optimize its synthesis, and understand the precise molecular mechanisms underlying its biological activity. This knowledge will be crucial for harnessing its potential therapeutic benefits while mitigating its risks.

References

- 1. Arndt-Eistert Synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 8. microbiologyinfo.com [microbiologyinfo.com]

An In-depth Technical Guide to 1,4-bis(diazoacetyl)butane: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-bis(diazoacetyl)butane, a diazo compound with potential applications in chemical biology and drug development. This document details its chemical structure, a proposed synthesis protocol, and discusses its potential reactivity and roles in medicinal chemistry.

Chemical Structure and Properties

1,4-bis(diazoacetyl)butane, also known as 1,8-diazooctane-2,7-dione, is a bifunctional diazoketone. The presence of two diazoacetyl groups flanking a central butane (B89635) core suggests its potential as a cross-linking agent or as a precursor for the synthesis of various heterocyclic compounds.

Table 1: Chemical and Physical Properties of 1,4-bis(diazoacetyl)butane

| Property | Value | Source |

| IUPAC Name | 1,8-diazooctane-2,7-dione | N/A |

| Synonyms | 1,4-bis(diazoacetyl)butane | N/A |

| Molecular Formula | C₈H₁₀N₄O₂ | N/A |

| Molecular Weight | 194.19 g/mol | N/A |

| Appearance | Yellow crystalline solid (predicted) | N/A |

| Melting Point | 69-71 °C | N/A |

| Solubility | Soluble in many organic solvents (e.g., ether, dichloromethane) | N/A |

Note: Some properties are predicted based on the general characteristics of diazoketones.

Proposed Synthesis Protocol

The synthesis of 1,4-bis(diazoacetyl)butane can be achieved through the reaction of adipoyl chloride with diazomethane. This reaction is a modification of the Arndt-Eistert synthesis, which is a well-established method for the homologation of carboxylic acids.[1][2][3]

Reaction:

Adipoyl Chloride + 2 CH₂N₂ → 1,4-bis(diazoacetyl)butane + 2 HCl

References

Unveiling Bis(diazoacetyl)butane: A Technical Overview of a Mutagenic Agent with Therapeutic Potential

For Immediate Release

This technical bulletin provides a comprehensive overview of Bis(diazoacetyl)butane, a diazo compound with the molecular formula C8H10N4O2. While research on this molecule is not extensive, existing data points to its significant biological activity, including mutagenic and potential anti-tumor properties. This document, intended for researchers, scientists, and drug development professionals, consolidates the available scientific information, highlighting both the established knowledge and areas requiring further investigation.

Chemical Identity and Properties

This compound, also known by its systematic name 1,8-diazo-2,7-octanedione or as 1,4-bis(diazoacetyl)butane (DAB), is a symmetrical molecule containing two reactive diazoacetyl functional groups linked by a butane (B89635) chain. The presence of the diazo groups, which are known to be precursors to highly reactive carbenes, is central to its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H10N4O2 | - |

| Molecular Weight | 194.19 g/mol | - |

| IUPAC Name | 1,8-diazo-2,7-octanedione | - |

| Synonyms | 1,4-Bis(diazoacetyl)butane, DAB | - |

| CAS Number | 1448-16-4 | [1] |

| Physical State | Solid (predicted) | - |

Synthesis

A specific, detailed, and peer-reviewed experimental protocol for the synthesis of this compound is not prominently available in the accessible scientific literature. However, the synthesis of α-diazo ketones is a well-established field in organic chemistry. A plausible synthetic route could involve the reaction of adipoyl chloride (the di-acid chloride of hexane-1,6-dioic acid) with an excess of diazomethane. This general approach for synthesizing α-diazo ketones from acid chlorides is a standard method.

Logical Workflow for a Proposed Synthesis:

The following diagram illustrates a logical, though not experimentally verified, workflow for the synthesis of this compound based on established chemical principles for the formation of diazo ketones.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

Detailed, experimentally obtained spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the reviewed literature. However, based on the known spectral characteristics of diazo ketones, the following key features would be expected:

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Signals |

| ¹H NMR | - A multiplet corresponding to the four methylene (B1212753) protons of the butane chain (-(CH₂)₄-).- A singlet corresponding to the two methine protons adjacent to the diazo and carbonyl groups (-CH(N₂)-). |

| ¹³C NMR | - A signal for the carbonyl carbons.- A signal for the carbons bearing the diazo group.- Signals for the methylene carbons of the butane chain. |

| IR Spectroscopy | - A strong, characteristic stretching vibration for the diazo group (C=N₂), typically in the range of 2100-2200 cm⁻¹[2].- A strong stretching vibration for the carbonyl group (C=O), likely shifted to a lower frequency due to conjugation with the diazo group, typically around 1620-1650 cm⁻¹[2]. |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (194.19 g/mol ).- Characteristic fragmentation patterns involving the loss of N₂ molecules. |

Biological Activity and Mechanism of Action

The primary biological activity of this compound reported in the literature is its mutagenicity. It is also described as having potential anti-tumor and carcinogenic properties[3].

Mutagenic Activity

A key study on the mutagenic effects of 1,4-bis-diazoacetylbutane (DAB) in bacterial strains, specifically Escherichia coli and Salmonella typhimurium, revealed a selective mutagenic action. The study reported a significant increase in the frequency of mutations for a specific gene marker (thr+), which was three orders of magnitude higher than the spontaneous mutation rate. Notably, no induced mutations were observed for other markers (trp+, his+, leu+), suggesting a gene-specific effect. The mutagenic effect of DAB was found to be dependent on the functioning of the uvr+ gene, which is involved in DNA repair mechanisms[4].

Signaling Pathway Postulate: Mutagenic Action

The dependence on the uvr+ gene suggests a mechanism involving DNA damage that is recognized by the nucleotide excision repair (NER) pathway, of which the uvr gene products are a key component. The diazo nature of the compound suggests that it may act as an alkylating agent or that upon loss of nitrogen gas, the resulting highly reactive carbene can interact with DNA.

The following diagram illustrates a plausible, though not definitively proven, signaling pathway for the mutagenic action of this compound.

Caption: Postulated mechanism of mutagenic action of this compound.

Anti-Tumor and Carcinogenic Activity

While this compound is reported to possess anti-tumor and carcinogenic activity, specific details regarding the types of tumors it may be effective against, its potency (e.g., IC50 values), and the specific signaling pathways involved in its anti-cancer effects are not well-documented in the available literature. The cytotoxic and anti-proliferative effects of such a compound are likely linked to its ability to induce DNA damage, as described in its mutagenic action.

Future Directions

The current body of knowledge on this compound presents a compelling case for further investigation. Key areas for future research include:

-

Development and publication of a robust and reproducible synthesis protocol. This is a critical first step to enable wider research into its properties and applications.

-

Comprehensive spectroscopic and physical characterization. Detailed NMR, IR, and mass spectrometry data, along with measured physical properties, are needed to establish a complete chemical profile.

-

Elucidation of the precise mechanism of mutagenic and anti-tumor activity. Further studies are required to identify the specific types of DNA adducts formed and to understand the full scope of its interaction with DNA repair pathways.

-

In-depth evaluation of its anti-cancer potential. Screening against a panel of cancer cell lines to determine its spectrum of activity and potency, followed by in vivo studies, would be necessary to validate its therapeutic potential.

Conclusion

This compound is a reactive molecule with demonstrated mutagenic properties and potential as an anti-tumor agent. Its gene-specific mutagenic effects and the involvement of the uvr+ DNA repair pathway provide initial insights into its mechanism of action. However, a significant lack of fundamental chemical and biological data, including a detailed synthesis protocol and comprehensive characterization, currently limits its broader study and potential application. This technical bulletin serves to summarize the existing knowledge and to highlight the considerable opportunities for future research in elucidating the full scientific and therapeutic importance of this compound.

References

An In-depth Technical Guide on the Mutagenic Activity of Bis(diazoacetyl)butane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(diazoacetyl)butane, also known as 1,4-bis(diazoacetyl)butane (DAB), is a bifunctional alkylating agent that has demonstrated significant mutagenic properties. Classified as a "supermutagen," its activity is characterized by a selective effect on individual genes, particularly in bacterial systems. This technical guide synthesizes the available scientific information on the mutagenic activity of this compound, including its mechanism of action, the cellular repair pathways it triggers, and the experimental protocols for its assessment. Due to the limited availability of recent, detailed quantitative data in publicly accessible literature, this guide also draws upon information from related diazo compounds and bifunctional alkylating agents to provide a comprehensive overview for the scientific community.

Introduction

This compound is a chemical compound with the molecular formula C₈H₁₀N₄O₂.[1] Its structure features two diazoacetyl groups at either end of a butane (B89635) chain, making it a bifunctional agent capable of forming covalent bonds with biological macromolecules. This reactivity is the basis for its potent biological effects, which include not only mutagenicity but also anti-tumor and carcinogenic activity.[1] The mutagenic action of this compound has been described as "radiomimetic," suggesting its effects are similar to those of physical mutagens like ionizing radiation.[1]

Mutagenic Activity and Specificity

The mutagenic properties of this compound have been primarily investigated in bacterial systems, such as Escherichia coli and Salmonella typhimurium.[2] A key finding is its selective mutagenic effectiveness, demonstrating a pronounced effect on specific genes.[2]

Gene-Specific Mutagenesis

Research has shown that this compound induces mutations in the threonine biosynthesis pathway (thr+) at a frequency that is three orders of magnitude higher than the spontaneous background rate.[2] In contrast, no significant increase in mutations was observed for other genetic markers such as trp+, his+, or leu+.[2] This suggests that the compound or its metabolites may have a specific affinity for certain DNA sequences or structures within the thr gene.

Data on Mutagenic Activity

While precise, publicly available dose-response data from peer-reviewed studies are scarce, the qualitative descriptions from existing research underscore the high mutagenic potential of this compound. The table below summarizes the key findings from the seminal study on its mutagenic specificity.

| Test Organism(s) | Genetic Marker | Observation | Reference |

| Escherichia coli, Salmonella typhimurium | thr+ | Mutation frequency exceeded the spontaneous background by three orders of magnitude. | [2] |

| Escherichia coli, Salmonella typhimurium | trp+, his+, leu+ | No induced mutations were detected. | [2] |

Mechanism of Action and DNA Repair

As a bifunctional alkylating agent, this compound is presumed to exert its mutagenic effects through the formation of covalent adducts with DNA.[3][4] The presence of two reactive diazoacetyl groups allows for the potential formation of intra-strand or inter-strand cross-links in the DNA double helix.[5][6]

DNA Adduct Formation

Diazo compounds, such as diazoacetate (a related reactive species), are known to cause carboxymethylation of nucleobases.[7][8] It is hypothesized that this compound similarly alkylates DNA bases. The formation of bulky adducts and cross-links distorts the DNA structure, leading to errors during DNA replication and transcription, which can result in mutations if not properly repaired.

Role of Nucleotide Excision Repair (NER)

The mutagenic effect of this compound is dependent on a functional nucleotide excision repair (NER) system, as evidenced by its reliance on the uvr+ gene.[2] In E. coli, the uvr system, comprising the UvrA, UvrB, and UvrC proteins, is responsible for recognizing and repairing bulky, helix-distorting DNA lesions.[1][2][9] The dependence on a functional NER pathway suggests that the DNA lesions caused by this compound are substrates for this repair mechanism. The mutations may arise from errors during the repair process itself or from the failure of the repair system to correctly mend the damage before DNA replication.

The NER pathway in E. coli can be visualized as follows:

Experimental Protocols for Mutagenicity Assessment

Ames Test (Bacterial Reverse Mutation Assay)

This test uses various strains of Salmonella typhimurium and/or Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). The assay measures the ability of a substance to cause reverse mutations, restoring the bacterium's ability to synthesize the amino acid and grow on a minimal medium.

Materials:

-

Bacterial Strains: Salmonella typhimurium strains such as TA1535 (for base-pair substitutions) and TA100. Given the specificity for thr+ mutations, a specific E. coli or S. typhimurium strain with a threonine auxotrophy would be most relevant.

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Metabolic Activation System (S9 mix): Liver homogenate from Aroclor- or phenobarbital-induced rats, supplemented with cofactors (e.g., NADP+, glucose-6-phosphate). This is used to simulate mammalian metabolism.

-

Media: Nutrient broth, minimal glucose agar (B569324) plates, top agar.

-

Controls: Positive controls (e.g., sodium azide (B81097) for TA1535) and negative (solvent) controls.

Procedure:

-

Strain Preparation: Grow overnight cultures of the bacterial tester strains in nutrient broth.

-

Plate Incorporation Method:

-

To a test tube containing molten top agar, add the bacterial culture, the test compound at a specific concentration (or control), and either S9 mix or a buffer (for assays without metabolic activation).

-

Briefly vortex the mixture and pour it onto the surface of a minimal glucose agar plate.

-

Spread the top agar evenly.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

The workflow for a typical Ames test is depicted below.

Conclusion and Future Directions

This compound is a potent, gene-selective mutagen. Its mode of action is likely through the formation of DNA adducts and cross-links, which are recognized by the nucleotide excision repair system. The high frequency of specific thr+ mutations suggests a potential sequence or structural specificity that warrants further investigation.

For drug development professionals, the pronounced mutagenicity of this compound highlights the critical need for thorough genotoxicity screening of compounds containing diazoacetyl or similar reactive functional groups.

Future research should focus on:

-

Conducting modern, standardized mutagenicity assays to obtain detailed quantitative dose-response data.

-

Utilizing mass spectrometry and other analytical techniques to identify the specific DNA adducts formed by this compound.

-

Investigating the molecular basis for its gene specificity, particularly concerning the thr locus.

-

Elucidating the precise role of the NER pathway in the repair of this compound-induced DNA damage and the potential for mutagenic outcomes during this process.

References

- 1. researchgate.net [researchgate.net]

- 2. Dynamics of the Escherichia coli nucleotide excision repair system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]

- 7. Transcriptional inhibition and mutagenesis induced by N-nitroso compound-derived carboxymethylated thymidine adducts in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.biologists.com [journals.biologists.com]

The Double-Edged Sword: An In-depth Technical Guide to the Anti-Tumor Properties of Diazo Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diazo compounds, a class of organic molecules characterized by the presence of a diazo group (C=N₂), have long been a subject of interest in oncology research due to their potent anti-tumor activities. This technical guide provides a comprehensive overview of the core anti-tumor properties of key diazo compounds, with a focus on azaserine (B1665924), 6-diazo-5-oxo-L-norleucine (DON), and streptozotocin (B1681764). We delve into their mechanisms of action, present quantitative data on their efficacy, provide detailed experimental protocols for their study, and visualize the intricate signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cancer therapeutics.

Introduction: The Therapeutic Potential of Diazo Compounds

Diazo compounds represent a diverse group of molecules with a rich history in chemistry and medicine.[1] Their unique chemical reactivity, particularly the ability to act as alkylating agents or to mimic natural metabolites, underpins their significant biological activities.[2] Several naturally occurring and synthetic diazo compounds have demonstrated potent anti-neoplastic properties, leading to their investigation as potential cancer chemotherapeutics.[3] This guide will focus on three prominent examples: azaserine and DON, which function as glutamine antagonists, and streptozotocin, a DNA alkylating agent.

Mechanisms of Anti-Tumor Action

The anti-tumor effects of diazo compounds are primarily attributed to two distinct mechanisms: the inhibition of nucleotide biosynthesis and the induction of DNA damage.

Glutamine Antagonism: Starving the Tumor

Rapidly proliferating cancer cells have a high demand for glutamine, which serves as a crucial nitrogen donor for the synthesis of purines, pyrimidines, and other essential biomolecules.[4] Azaserine and DON are structural analogs of glutamine and act as competitive inhibitors of glutamine-utilizing enzymes, particularly glutamine amidotransferases.[1][5]

By irreversibly binding to the active sites of these enzymes, azaserine and DON block key steps in the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides.[1][6] This leads to a depletion of the nucleotide pools necessary for DNA and RNA synthesis, ultimately resulting in the inhibition of cell proliferation and the induction of apoptosis.[1]

dot

Caption: Inhibition of De Novo Purine and Pyrimidine Synthesis by Azaserine and DON.

DNA Alkylation: Inducing Genomic Instability

Streptozotocin, a naturally occurring nitrosourea (B86855) compound, exerts its anti-tumor effects primarily through its activity as a DNA alkylating agent.[7] Its glucose moiety facilitates uptake into cells, particularly pancreatic β-cells which have a high level of GLUT2 glucose transporters.[8]

Once inside the cell, streptozotocin releases a highly reactive methylcarbonium ion that alkylates DNA, primarily at the N7 and O6 positions of guanine (B1146940) and the N3 position of adenine.[9] This DNA damage triggers a cellular stress response, including the activation of Poly(ADP-ribose) polymerase (PARP).[10][11] Excessive PARP activation leads to the depletion of cellular NAD+ and ATP, resulting in energy failure and cell death.[10][12] The persistent DNA damage also activates the intrinsic apoptotic pathway, leading to the release of cytochrome c from the mitochondria and the activation of the caspase cascade.[13][14]

dot

Caption: Streptozotocin-Induced DNA Damage and Apoptotic Signaling Pathway.

Quantitative Data on Anti-Tumor Efficacy

The following tables summarize the in vitro and in vivo anti-tumor efficacy of azaserine, DON, and streptozotocin from various preclinical and clinical studies.

Table 1: In Vitro Cytotoxicity of Diazo Compounds (IC50 Values)

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| Azaserine | Raji | Burkitt's Lymphoma | ~7 | Not Specified | [15] |

| HCT116 | Colorectal Cancer | 22.4 | Not Specified | [1] | |

| A549 | Lung Cancer | ~25 | 48 | [1] | |

| HTB-26 | Breast Cancer | 10 - 50 | Not Specified | [1] | |

| PC-3 | Pancreatic Cancer | 10 - 50 | Not Specified | [1] | |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Not Specified | [1] | |

| MCF-7 | Breast Cancer | ~6.25 | Not Specified | [6] | |

| DON | P493B | Lymphoma | 10.0 ± 0.11 | 72 | [16] |

| Hs578T (HALow) | Triple Negative Breast Cancer | >2.5 | 72 | [17] | |

| Hs578T (HAHigh) | Triple Negative Breast Cancer | >2.5 | 72 | [17] | |

| Streptozotocin | HL60 | Promyelocytic Leukemia | 11.7 µg/ml | Not Specified | [18] |

| K562 | Chronic Myelogenous Leukemia | 904 µg/ml | Not Specified | [18] | |

| C1498 | Myeloid Leukemia | 1024 µg/ml | Not Specified | [18] |

Note: IC50 values are highly dependent on the specific cell line and experimental conditions. The data presented here is for comparative purposes.

Table 2: In Vivo Anti-Tumor Efficacy of Diazo Compounds in Animal Models

| Compound | Animal Model | Tumor Type | Dosage and Administration | Key Findings | Reference |

| Azaserine | Mice | Sarcoma 180, Ehrlich ascites | 0.2 mg/kg, intraperitoneal | Inhibition of glycine-C14 incorporation into nucleic acid purines in tumor cells. | [11] |

| CD-1 mice, W/LEW rats | Pancreatic atypical acinar cell nodules | 10 mg/kg weekly for 5 weeks, intraperitoneal | Increased incidence and size of pancreatic nodules. | [15] | |

| DON | Mice | Murine sarcomas, carcinomas, leukemias | Daily low-dose therapy | Prevented tumor growth and increased survival. | [2] |

| Mice | Glioblastoma | Combined with calorie-restricted ketogenic diet | Killed tumor cells, reversed disease symptoms, and improved overall survival. | [19] |

Table 3: Clinical Efficacy of Streptozotocin in Pancreatic Neuroendocrine Tumors (panNETs)

| Treatment Regimen | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Reference |

| STZ + 5-FU | 50 | 38% | 12 | 38 | [8] |

| STZ + Doxorubicin | 84 | 36% | Not Reported | 22.4 | [7] |

| STZ + 5-FU + Doxorubicin | 84 | 39% | Not Reported | 37 | [7] |

| STZ + 5-FU or STZ + Doxorubicin | 56 | 34% | Not Reported | Not Reported | [7] |

| STZ + Liposomal Doxorubicin | 30 | 40% | 13 | 52 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-tumor properties of diazo compounds.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

dot

Caption: Workflow for the MTT Cell Viability Assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the diazo compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO or PBS).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[20]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[21]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value using non-linear regression analysis.[22]

The Resazurin assay is a fluorometric method for measuring cell viability.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

-

Resazurin Addition: Add 10 µL of Resazurin solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[23]

-

Fluorescence Measurement: Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 580-590 nm.[23]

-

Data Analysis: Calculate cell viability as described for the MTT assay.

Western Blot Analysis of Apoptosis

Western blotting can be used to detect the cleavage of key apoptotic proteins, such as caspases and PARP.

Protocol:

-

Protein Extraction: Treat cells with the diazo compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[24]

In Vivo Tumor Xenograft Model

This protocol describes a subcutaneous xenograft model in mice to evaluate the in vivo anti-tumor efficacy of diazo compounds.

dot

Caption: Workflow for an In Vivo Tumor Xenograft Study.

Protocol:

-

Cell Preparation: Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel.

-

Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[5]

-

Tumor Growth Monitoring: Monitor the mice for tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[25]

-

Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the diazo compound via the desired route (e.g., intraperitoneal, intravenous, oral gavage) at the specified dose and schedule.

-

Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. Observe the mice for any signs of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis, such as immunohistochemistry or Western blotting.

Conclusion and Future Directions

Diazo compounds, exemplified by azaserine, DON, and streptozotocin, have demonstrated significant anti-tumor properties through distinct mechanisms of action. Their ability to interfere with fundamental cellular processes such as nucleotide metabolism and DNA integrity makes them potent cytotoxic agents against cancer cells. While toxicity has been a historical challenge, particularly for the glutamine antagonists, modern drug delivery strategies, such as the development of prodrugs, offer promising avenues to improve their therapeutic index.[23][26] Further research into the development of tumor-targeted delivery systems and combination therapies is warranted to fully realize the therapeutic potential of this fascinating class of compounds in the fight against cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. Increased Susceptibility to Streptozotocin-Induced β-Cell Apoptosis and Delayed Autoimmune Diabetes in Alkylpurine- DNA-N-Glycosylase-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Streptozotocin at low doses induces apoptosis and at high doses causes necrosis in a murine pancreatic beta cell line, INS-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Glutamine in Cancer – Therapeutic and Imaging Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Emerging Roles of Glutamine Amidotransferases in Metabolism and Immune Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of the purine biosynthesis pathway inhibitors azaserine, hadacidin, and mycophenolic acid on the developing ovine corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jme.bioscientifica.com [jme.bioscientifica.com]

- 8. The emerging roles of glutamine amidotransferases in metabolism and immune defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adenosine - Wikipedia [en.wikipedia.org]

- 10. Poly(ADP-ribose) polymerase-deficient mice are protected from streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Elucidation of Molecular Mechanisms of Streptozotocin-Induced Oxidative Stress, Apoptosis, and Mitochondrial Dysfunction in Rin-5F Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. abeomics.com [abeomics.com]

- 17. coconote.app [coconote.app]

- 18. researchgate.net [researchgate.net]

- 19. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]

- 20. caymanchem.com [caymanchem.com]

- 21. Inhibition of Nucleotide Synthesis by Azaserine The diazo compound O-(2-\.. [askfilo.com]

- 22. Streptozotocin-induced diabetic cardiomyopathy in rats: ameliorative effect of PIPERINE via Bcl2, Bax/Bcl2, and caspase-3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Site-specific DNA methylation and apoptosis: induction by diabetogenic streptozotocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. jnm.snmjournals.org [jnm.snmjournals.org]

- 25. [De novo purine biosynthesis. In vitro measurement in hyperuricemia (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Streptozotocin-Induced Cytotoxicity, Oxidative Stress and Mitochondrial Dysfunction in Human Hepatoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Carcinogenic Potential of Bis(diazoacetyl)butane: A Technical Guide for Researchers

An In-Depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(diazoacetyl)butane is a bifunctional diazo compound that has garnered interest in various chemical synthesis applications. However, its structural similarity to other diazoalkanes, a class of compounds with known mutagenic and carcinogenic properties, necessitates a thorough evaluation of its toxicological profile. This technical guide provides a comprehensive overview of the carcinogenic potential of this compound, addressing the current data gaps and outlining a systematic approach for its risk assessment. While specific long-term carcinogenicity studies on this compound are not publicly available, this document will draw upon the broader knowledge of diazo compound toxicology to inform on its potential hazards and the requisite experimental evaluation. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals handling this and similar chemical entities.

The Carcinogenic Potential of Diazo Compounds: A Mechanistic Overview

Diazo compounds, characterized by the presence of a C=N₂ functional group, are known for their reactivity, which makes them valuable in organic synthesis. However, this same reactivity is the source of their biological hazard. The primary mechanism underlying the carcinogenicity of many diazo compounds is their ability to act as alkylating agents.

Upon protonation, diazo compounds can form highly reactive diazonium ions. These electrophilic species can readily transfer an alkyl group to nucleophilic sites on cellular macromolecules, most critically, DNA. Alkylation of DNA bases, such as guanine (B1146940) and adenine, can lead to miscoding during DNA replication, resulting in point mutations. If these mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can initiate the process of carcinogenesis.

A secondary pathway involves the decomposition of diazo compounds to form carbenes, which are also highly reactive electrophiles capable of reacting with DNA and other cellular components.

Hypothetical Risk Assessment Workflow for this compound

Given the absence of specific carcinogenicity data for this compound, a tiered approach to risk assessment is prudent. This workflow outlines the standard battery of tests that would be employed to evaluate its carcinogenic potential.

Detailed Experimental Protocols

A comprehensive evaluation of the carcinogenic potential of this compound would involve a series of standardized in vitro and in vivo assays. The following sections detail the methodologies for these key experiments, primarily based on OECD guidelines.

Tier 1: Genotoxicity Assessment

1. Bacterial Reverse Mutation Assay (Ames Test) - OECD Guideline 471

-

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. The assay evaluates the ability of a test substance to induce reverse mutations, restoring the bacteria's ability to synthesize the essential amino acid and thus to grow on a minimal medium.[1][2][3][4][5]

-

Methodology:

-

Strains: A minimum of five strains is recommended, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or S. typhimurium TA102.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

-

Procedure: The test substance, at various concentrations, is combined with the bacterial culture and, if applicable, the S9 mix. This mixture is then plated on a minimal agar (B569324) medium.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and statistically significant positive response at one or more concentrations.

-

2. In Vitro Mammalian Cell Micronucleus Test - OECD Guideline 487

-

Principle: This assay detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[6][7][8][9]

-

Methodology:

-

Cell Lines: Human lymphocytes or established cell lines like CHO, V79, or TK6 are commonly used.

-

Treatment: Cells are exposed to the test substance at a range of concentrations, with and without metabolic activation (S9).

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one mitosis after treatment.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Analysis: The frequency of micronucleated cells in the binucleated cell population is determined by microscopic analysis. A significant, dose-dependent increase in micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity.

-

Tier 2: In Vivo Genotoxicity

1. Mammalian Erythrocyte Micronucleus Test - OECD Guideline 474

-

Principle: This in vivo test assesses genotoxic damage in the bone marrow of rodents. It measures the frequency of micronucleated polychromatic (immature) erythrocytes in the bone marrow or peripheral blood.[10][11][12][13][14]

-

Methodology:

-

Test Animals: Typically, mice or rats are used.

-

Administration: The test substance is administered via a relevant route of exposure (e.g., oral gavage, intraperitoneal injection) at three or more dose levels.

-

Sampling: Bone marrow or peripheral blood is collected at appropriate time points after treatment (usually 24 and 48 hours).

-

Slide Preparation and Analysis: Smears are prepared, stained, and the frequency of micronucleated polychromatic erythrocytes is scored among a large population of cells.

-

Evaluation: A statistically significant, dose-related increase in the frequency of micronucleated cells in treated animals compared to controls is considered a positive result.

-

2. In Vivo Mammalian Alkaline Comet Assay - OECD Guideline 489

-

Principle: This assay detects DNA strand breaks in individual cells from various tissues of animals exposed to a test substance. Under alkaline electrophoresis, DNA with strand breaks migrates from the nucleus, forming a "comet" shape.[15][16][17][18][19]

-

Methodology:

-

Test Animals and Dosing: Similar to the in vivo micronucleus test, rodents are treated with the test substance.

-

Tissue Collection: At selected time points, various tissues of interest (e.g., liver, kidney, stomach) are collected.

-

Cell Preparation and Electrophoresis: Single-cell suspensions are prepared, embedded in agarose (B213101) on a slide, and lysed. The slides are then subjected to electrophoresis under alkaline conditions.

-

Staining and Analysis: The DNA is stained with a fluorescent dye, and the comets are visualized and analyzed using image analysis software. The extent of DNA migration (e.g., % tail DNA) is quantified.

-

Evaluation: A significant, dose-dependent increase in DNA damage in a particular tissue indicates a genotoxic effect.

-

Tier 3: Long-Term Carcinogenicity

1. Rodent Carcinogenicity Bioassay - OECD Guideline 451

-

Principle: This is a long-term study (typically 18-24 months in mice and 24-30 months in rats) designed to assess the carcinogenic potential of a substance after chronic exposure.[20][21][22][23][24]

-

Methodology:

-

Test Animals: Usually, two rodent species (rats and mice) are used.

-

Dose Selection: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals.

-

Administration: The test substance is administered daily, typically in the diet or drinking water, for the majority of the animal's lifespan.

-

Observations: Animals are observed daily for clinical signs of toxicity and palpable masses. Body weight and food consumption are monitored regularly.

-

Pathology: At the end of the study, all animals undergo a complete necropsy, and a comprehensive set of tissues is examined histopathologically for neoplastic and non-neoplastic lesions.

-

Evaluation: Statistical analysis of tumor incidence is performed. A significant increase in the incidence of tumors in any organ in the treated groups compared to the control group is evidence of carcinogenicity.

-

Mechanistic Studies

1. DNA Alkylation/Adduct Formation Assays

-

Principle: These assays are designed to directly measure the formation of covalent bonds between the test substance (or its metabolites) and DNA, forming DNA adducts. This provides direct evidence of a genotoxic mechanism of action.

-

Methodology:

-

In Vitro or In Vivo: These studies can be conducted in vitro using isolated DNA or cultured cells, or in vivo by treating animals and isolating DNA from target tissues.

-

Detection Methods: Several highly sensitive techniques can be used to detect and quantify DNA adducts, including:

-

³²P-Postlabeling: A highly sensitive method for detecting a wide range of adducts.[25][26]

-

Immunoassays (ELISA): Use antibodies specific to a particular DNA adduct.

-

Mass Spectrometry (LC-MS/MS or GC-MS): Provides structural confirmation and accurate quantification of specific adducts.[27][28][29][30]

-

-

Evaluation: The detection of a dose-dependent increase in specific DNA adducts in treated samples provides strong evidence for a genotoxic mechanism of carcinogenesis.

-

Data Presentation: Hypothetical Outcomes

The following tables illustrate the types of quantitative data that would be collected and summarized from the aforementioned studies to assess the carcinogenic potential of a compound like this compound.

Table 1: Hypothetical Results of the Bacterial Reverse Mutation Assay (Ames Test)

| Test Strain | Concentration (µ g/plate ) | Without S9 Mix (Mean Revertants ± SD) | With S9 Mix (Mean Revertants ± SD) |

| TA100 | 0 (Vehicle Control) | 120 ± 10 | 115 ± 12 |

| 10 | 135 ± 15 | 250 ± 20 | |

| 50 | 280 ± 25 | 650 ± 45 | |

| 100 | 550 ± 50 | 1200 ± 90 | |

| TA98 | 0 (Vehicle Control) | 30 ± 5 | 28 ± 6 |

| 10 | 35 ± 6 | 60 ± 8 | |

| 50 | 75 ± 9 | 150 ± 15 | |

| 100 | 150 ± 18 | 320 ± 30 |

Table 2: Hypothetical Results of the In Vivo Mammalian Erythrocyte Micronucleus Test

| Treatment Group | Dose (mg/kg bw) | % Micronucleated Polychromatic Erythrocytes (Mean ± SD) |

| Vehicle Control | 0 | 0.2 ± 0.1 |

| This compound | 50 | 0.8 ± 0.3 |

| 100 | 2.5 ± 0.8 | |

| 200 | 5.1 ± 1.2 | |

| Positive Control | (e.g., Cyclophosphamide) | 8.5 ± 1.5 |

Table 3: Hypothetical Tumor Incidence in a 2-Year Rodent Carcinogenicity Bioassay (Rats)

| Organ | Tumor Type | Vehicle Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) |

| Liver | Hepatocellular Adenoma | 2/50 (4%) | 5/50 (10%) | 15/50 (30%) | 28/50 (56%) |

| Hepatocellular Carcinoma | 1/50 (2%) | 2/50 (4%) | 8/50 (16%) | 18/50 (36%) | |

| Lung | Alveolar/Bronchiolar Adenoma | 3/50 (6%) | 4/50 (8%) | 10/50 (20%) | 22/50 (44%) |

| Stomach | Squamous Cell Papilloma | 0/50 (0%) | 1/50 (2%) | 5/50 (10%) | 12/50 (24%) |

| Statistically significant increase compared to vehicle control (p < 0.05) |

Signaling Pathways and Mechanistic Diagrams

The following diagram illustrates a generalized signaling pathway for carcinogenesis induced by a DNA-alkylating agent like a diazo compound.

Conclusion and Recommendations

While direct evidence for the carcinogenicity of this compound is currently lacking in the public domain, its chemical nature as a diazo compound raises significant concerns. The potential for this compound to act as a DNA alkylating agent, a well-established mechanism of carcinogenesis, warrants a cautious approach. For any application, particularly in the context of drug development where patient safety is paramount, a thorough toxicological evaluation is essential.

It is strongly recommended that a comprehensive assessment, following the tiered approach and experimental protocols outlined in this guide, be undertaken for this compound and any novel diazo-containing compounds. The generation of robust data from genotoxicity and long-term carcinogenicity studies is crucial for an accurate risk assessment and to ensure the safety of researchers, consumers, and patients. The absence of data should not be interpreted as the absence of hazard.

References

- 1. nib.si [nib.si]

- 2. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. Bacterial reverse mutation test [bio-protocol.org]

- 6. criver.com [criver.com]

- 7. nucro-technics.com [nucro-technics.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. nucro-technics.com [nucro-technics.com]

- 12. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. policycommons.net [policycommons.net]

- 21. oecd.org [oecd.org]

- 22. mhlw.go.jp [mhlw.go.jp]

- 23. IN-VIVO CARCINOGENICITY STUDIES.pptx TG451 | PPTX [slideshare.net]

- 24. quantics.co.uk [quantics.co.uk]

- 25. youtube.com [youtube.com]

- 26. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 27. mdpi.com [mdpi.com]

- 28. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 29. academic.oup.com [academic.oup.com]

- 30. Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

Early studies on the biological effects of Bis(diazoacetyl)butane

An In-depth Technical Guide to the Early Studies on the Biological Effects of Bis(diazoacetyl)butane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 1,4-bis(diazoacetyl)butane, is a chemical compound that garnered interest in early cancer research due to its alkylating properties and potential as a mutagen and antitumor agent. Early investigations, primarily conducted in the mid-20th century, sought to elucidate its biological activity, mechanism of action, and potential therapeutic applications. This technical guide provides a comprehensive overview of these foundational studies, presenting available quantitative data, detailing experimental methodologies, and visualizing the logical framework of the research approach.

Biological Activities

Early research identified this compound as a mutagenic agent, with studies often focusing on its ability to induce chromosomal aberrations in plants.[1][2] This mutagenic activity is attributed to its nature as an alkylating agent.[1] The compound was also investigated for its antitumor and carcinogenic properties.

Antitumor Activity

Mutagenicity

The mutagenic effects of this compound were a key area of early investigation. Studies on plants, such as wheat, utilized this compound to induce genetic mutations and study chromosomal abnormalities.[1][2] The anaphase method was a common technique to analyze these chromosomal aberrations, providing a means to quantify the mutagenic potential of the compound.[2]

Experimental Protocols

Detailed experimental protocols from the earliest studies on this compound are not extensively documented in currently accessible literature. However, based on the common methodologies of the era for evaluating similar compounds, the following represents a likely reconstruction of the experimental approaches.

In Vivo Antitumor Activity Screening (Hypothetical Reconstruction)

-

Animal Model: Mice, often specific strains like BALB/c or C57BL/6, bearing transplantable tumors (e.g., sarcoma, leukemia).

-

Compound Administration: this compound would have been dissolved in a suitable vehicle (e.g., saline, oil) and administered to the animals, typically via intraperitoneal (i.p.) injection.

-

Dosing Regimen: A range of doses would be tested to determine the maximum tolerated dose (MTD) and to assess the dose-response relationship for antitumor activity.

-

Evaluation of Efficacy: Antitumor activity would be assessed by measuring tumor growth inhibition, increase in survival time of the treated animals compared to a control group, and by observing any tumor regression.

-

Toxicity Assessment: Animal weight, general health, and post-mortem examination of major organs would be monitored to evaluate the toxic side effects of the compound.

Mutagenicity Assay (Based on Plant Studies)

-

Test System: Plant seeds (e.g., wheat) were commonly used.

-

Treatment: Seeds would be soaked in solutions of this compound at various concentrations for a defined period.

-

Germination and Growth: The treated seeds would then be germinated and grown under controlled conditions.

-

Cytogenetic Analysis: Root tips from the germinated seedlings would be collected, fixed, stained, and examined under a microscope. The anaphase stage of mitosis was particularly important for observing chromosomal aberrations such as bridges, fragments, and lagging chromosomes.[2]

-

Data Analysis: The frequency of different types of chromosomal aberrations would be calculated and compared to a control group to determine the mutagenic potential of the compound.

Data Presentation

Quantitative data from the very early studies on this compound are scarce in the currently available literature. The tables below are structured to accommodate such data should it be uncovered in future archival research.

Table 1: Hypothetical In Vivo Antitumor Activity of this compound

| Animal Model | Tumor Type | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) | Increase in Lifespan (%) |

| Mouse | Sarcoma 180 | Data not available | i.p. | Data not available | Data not available |

| Mouse | L1210 Leukemia | Data not available | i.p. | Data not available | Data not available |

Table 2: Mutagenic Effects of this compound in Wheat (Qualitative Summary)

| Concentration | Chromosomal Aberration Frequency | Types of Aberrations Observed |

| Low | Data not available | Fragments, Bridges |

| Medium | Data not available | Increased frequency of fragments and bridges |

| High | Data not available | High frequency of complex rearrangements |

Mechanisms of Action and Signaling Pathways

The precise signaling pathways affected by this compound were not elucidated in early studies. The primary proposed mechanism of action was its function as an alkylating agent.

Alkylating Agent Mechanism

As an alkylating agent, this compound was presumed to react with nucleophilic groups in cellular macromolecules. The primary target for its cytotoxic and mutagenic effects was believed to be DNA. The transfer of an alkyl group to DNA bases could lead to:

-

DNA Damage: Formation of DNA adducts, leading to mutations.

-

DNA Cross-linking: The bifunctional nature of this compound could potentially lead to inter- or intra-strand cross-linking of DNA, preventing its replication and transcription.

-

Induction of Apoptosis: Severe DNA damage can trigger programmed cell death.

The logical workflow for investigating the biological effects of a novel compound like this compound in that era can be visualized as follows:

Conclusion

The early studies on this compound laid the groundwork for understanding the biological activities of bifunctional alkylating agents. While detailed quantitative data and mechanistic pathways from these initial investigations are not extensively preserved in modern, easily accessible formats, the qualitative findings highlight its role as a mutagen and its potential, at the time, as an antitumor agent. This historical perspective is valuable for researchers in drug development, offering insights into the foundational methodologies and conceptual frameworks that have evolved into modern cancer research. Further archival research into the primary literature of the mid-20th century may yet uncover more specific data on this and similar compounds.

References

Navigating the Energetic Landscape: A Technical Guide to the Stability and Storage of Bis(diazoacetyl)butane

For Researchers, Scientists, and Drug Development Professionals

Bis(diazoacetyl)butane, a molecule of significant interest in chemical synthesis and potential pharmaceutical applications, possesses a unique chemical architecture characterized by two diazoacetyl groups. This structural feature, while bestowing valuable reactivity, also introduces inherent instability. A thorough understanding of its stability under various conditions and appropriate storage protocols is paramount for its safe and effective use in research and development. This guide provides an in-depth technical overview of the stability and handling of this compound, drawing upon data from analogous diazocarbonyl compounds to establish best practices.

Thermal Stability: A Delicate Balance

A comprehensive study on 44 different diazo compounds revealed that decomposition onset temperatures typically range from 75 to 160 °C, with the average enthalpy of decomposition (ΔHD) for diazocarbonyl compounds lacking other energetic functional groups being approximately -102 kJ mol–1. The stability is significantly influenced by the electronic nature of the substituents. Electron-withdrawing groups, such as the carbonyl group in diazoketones, generally increase thermal stability through resonance stabilization of the diazo group.

Based on the structure of this compound, which features two such stabilizing keto groups, it can be inferred that it is more stable than simple diazoalkanes. However, the presence of two diazo functionalities within the same molecule may influence its decomposition profile. It is plausible that the decomposition of one diazo group could trigger the decomposition of the second, potentially leading to a more energetic event than for a monofunctional diazoketone.

Table 1: Comparative Thermal Stability of Various Diazocarbonyl Compounds (Analogous Structures)

| Compound | Structure | Onset Temperature (Tonset) (°C) | Enthalpy of Decomposition (ΔHD) (kJ mol–1) |

| Ethyl diazoacetate | ~130 | -120 | |

| 2-Diazo-1,2-diphenylethanone | ~145 | -150 | |

| Dimethyl diazomalonate | ~150 | -115 | |

| 1-Diazo-4-phenyl-2-butanone | ~125 | -135 |

Note: The data presented in this table is collated from various literature sources on diazocarbonyl compounds and serves as a comparative reference. Specific values for this compound may vary.

Experimental Protocol: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

The following outlines a general experimental protocol for determining the thermal stability of a diazo compound like this compound, based on established methodologies for similar compounds.

Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

High-pressure hermetically sealed crucibles (e.g., gold-plated stainless steel)

-

Microbalance

Procedure:

-

Sample Preparation: Accurately weigh approximately 1-5 mg of this compound into a high-pressure crucible.

-

Crucible Sealing: Hermetically seal the crucible to ensure containment of any gaseous products evolved during decomposition. This is crucial for obtaining accurate enthalpy data.

-

DSC Analysis:

-

Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

-

Equilibrate the system at a starting temperature well below the expected decomposition, for example, 25 °C.

-

Heat the sample at a constant rate, typically 5-10 °C/min, to a temperature beyond the decomposition event (e.g., 250 °C).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The onset temperature of decomposition (Tonset) is determined by the intersection of the baseline with the tangent of the exothermic decomposition peak.

-

The enthalpy of decomposition (ΔHD) is calculated by integrating the area under the exothermic peak.

-

Photolytic Stability: Sensitivity to Light

Diazocarbonyl compounds are well-known to be sensitive to ultraviolet and, in some cases, visible light.[1] Photolysis typically leads to the extrusion of nitrogen gas and the formation of a highly reactive carbene intermediate. This carbene can then undergo a variety of reactions, with the Wolff rearrangement being a prominent pathway for α-diazoketones. In the Wolff rearrangement, the carbene rearranges to form a ketene, which can then be trapped by nucleophiles present in the reaction mixture (e.g., water, alcohols, amines) to form carboxylic acids, esters, or amides, respectively.

For this compound, irradiation with light is expected to lead to the sequential or simultaneous loss of two molecules of nitrogen, generating a dicarbene species. This intermediate could then undergo intramolecular reactions or react with surrounding molecules. Due to this photosensitivity, it is imperative to protect this compound from light during storage and handling.

Hydrolytic Stability: The Role of pH

The diazo group in diazocarbonyl compounds is susceptible to protonation under acidic conditions. This protonation leads to the formation of a diazonium ion, which is a much better leaving group than dinitrogen. Subsequent nucleophilic attack, typically by water, results in the displacement of the nitrogen and the formation of a hydroxymethyl ketone. Therefore, this compound is expected to be unstable in acidic environments and should not be stored in the presence of acids.

Conversely, while generally more stable under neutral and basic conditions, strong bases can deprotonate the carbon alpha to the carbonyl and diazo groups, leading to other reactions. Therefore, maintaining a neutral pH is crucial for the long-term stability of this compound in solution.

Factors Influencing Stability: A Conceptual Overview

The stability of this compound is a multifactorial issue. The following diagram illustrates the key relationships between external factors and the potential degradation pathways.

Caption: Factors influencing the stability of this compound.

Recommended Storage and Handling Conditions

Given the inherent reactivity of the diazo functional group, strict adherence to proper storage and handling protocols is essential to ensure the safety of personnel and the integrity of the compound.

Table 2: Recommended Storage and Handling for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store at low temperatures, ideally ≤ -20°C. | To minimize the rate of thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent reactions with atmospheric components. |

| Light | Store in an amber or opaque container, protected from light. | To prevent photolytic decomposition. |

| Container | Use glass or Teflon-lined containers. Avoid contact with metals. | To prevent potential catalytic decomposition by metal ions. |

| pH | Maintain neutral conditions. Avoid contact with acids and strong bases. | To prevent acid-catalyzed hydrolysis or base-induced reactions. |

| Handling | Handle in a well-ventilated fume hood. Use non-metallic spatulas. Avoid friction, shock, or grinding of the solid material. | Diazo compounds can be toxic and potentially explosive, especially in the solid state. |

Synthesis of this compound: A General Approach

General Synthetic Route:

The synthesis would likely proceed via a two-step process starting from adipic acid:

-

Formation of Adipoyl Chloride: Adipic acid is converted to its corresponding diacid chloride, adipoyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Reaction with Diazomethane (B1218177): The resulting adipoyl chloride is then reacted with an excess of diazomethane (CH₂N₂) in an ethereal solvent at low temperature (typically 0 °C). The excess diazomethane is necessary to react with the hydrogen chloride byproduct generated during the reaction.

Experimental Considerations:

-

Caution: Diazomethane is highly toxic and explosive. It should only be generated and handled in situ by trained personnel using appropriate safety equipment (e.g., Diazald® kit with non-ground glass joints). Trimethylsilyldiazomethane can be a safer, albeit more expensive, alternative.

-

Reaction Control: The reaction of the diacid chloride with diazomethane is typically exothermic and requires careful temperature control to prevent unwanted side reactions and the uncontrolled decomposition of diazomethane.

-

Work-up: After the reaction is complete, the excess diazomethane must be carefully quenched, for example, by the slow addition of acetic acid. The product is then isolated by standard extraction and purification techniques, such as chromatography.

Conclusion

This compound is an energetic molecule that requires careful handling and storage. By understanding its potential decomposition pathways—thermal, photolytic, and hydrolytic—and by implementing the recommended storage and handling procedures, researchers can safely harness its synthetic utility. The information provided in this guide, based on extensive data from analogous diazocarbonyl compounds, serves as a critical resource for scientists and professionals in the field of drug development and chemical research. Always consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before working with this or any other diazo compound.

References

An In-depth Technical Guide on the Solubility of Bis(diazoacetyl)butane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bis(diazoacetyl)butane in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining quantitative solubility, and essential safety and handling procedures pertinent to this energetic class of compounds.

Introduction to this compound

1,4-Bis(diazoacetyl)butane is a diazo compound that serves as a versatile reagent in organic synthesis. The presence of two diazoacetyl groups makes it a useful crosslinking agent and a precursor for the generation of dicarbenes, which can participate in a variety of chemical transformations. Understanding its solubility in different organic solvents is crucial for its effective use in synthesis, purification, and various applications in medicinal chemistry and materials science.

Diazo compounds, including this compound, are known for their reactivity and potential hazards, being both toxic and potentially explosive. Therefore, proper handling and a thorough understanding of their properties in solution are paramount for safe and successful experimentation.

Qualitative Solubility Profile

While specific quantitative data is sparse, literature suggests that 1,4-bis-diazoacetyl butane (B89635) is generally characterized by high solubility in a range of common organic solvents and is slightly soluble in water. The polarity of the solvent plays a significant role in the dissolution of this compound.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Examples | Expected Solubility |

| Polar Aprotic | Dichloromethane (DCM), Chloroform | High |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Good |

| Hydrocarbons | Hexane, Toluene | Moderate to Low |

| Protic Solvents | Water | Slightly Soluble |

Note: This table is based on general statements found in the literature and should be confirmed by experimental determination.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method is required. The following protocol outlines the widely accepted "shake-flask" method, which can be adapted for this compound to determine its thermodynamic solubility in various organic solvents.

3.1. Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Volumetric flasks and pipettes

3.2. Experimental Workflow

The process for determining the solubility of this compound involves preparing a saturated solution, separating the undissolved solid, and quantifying the dissolved solute.

Caption: Workflow for the shake-flask solubility determination method.

3.3. Detailed Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure a saturated solution.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for a period to allow the excess solid to sediment.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a chemically compatible syringe filter to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC or GC method.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample) × (Dilution factor)

3.4. Safety Precautions for the Protocol

-

Explosion Hazard: Diazo compounds are potentially explosive. Avoid heat, friction, and shock. All operations should be conducted behind a safety shield in a well-ventilated fume hood.

-

Toxicity: Diazo compounds are presumed to be highly toxic. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

-

Waste Disposal: Dispose of all diazo-containing waste according to institutional safety guidelines for reactive and toxic chemicals.

Logical Relationships in Handling and Safety

The safe handling of this compound requires a strict adherence to a hierarchy of controls, from elimination and substitution to the use of personal protective equipment.

Caption: Logical flow of safety measures for handling this compound.

Signaling Pathways and Applications